molecular formula C9H17ClN2O2 B1379782 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride CAS No. 1609403-58-8

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride

Cat. No.: B1379782
CAS No.: 1609403-58-8
M. Wt: 220.69 g/mol
InChI Key: HGVHHEHOFFTUAE-UHFFFAOYSA-N
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Description

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride is a chemical compound with the molecular formula C9H16N2O2·HCl. It is a hydrochloride salt form of 4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, which is a spirocyclic compound containing nitrogen and oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride typically involves multiple steps, starting with the appropriate precursors

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new pharmaceuticals, agrochemicals, and other chemical entities.

Biology: In biological research, 4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride is used to study various biological processes and pathways. It can be employed as a tool to investigate enzyme inhibition, receptor binding, and other biochemical interactions.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure and reactivity make it a valuable candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Spiro[5.5]undecan-3-one derivatives: These compounds share a similar spirocyclic structure but may differ in the presence of functional groups or substituents.

  • Other nitrogen-containing heterocycles: Compounds such as piperidines, pyrrolidines, and morpholines have similar structural features but differ in their ring size and substitution patterns.

Uniqueness: 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride is unique due to its specific combination of a spirocyclic structure with nitrogen and oxygen atoms, as well as the presence of a methyl group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-11-7-9(13-6-8(11)12)2-4-10-5-3-9;/h10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVHHEHOFFTUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCNCC2)OCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-58-8
Record name 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride
Reactant of Route 2
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride
Reactant of Route 3
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride
Reactant of Route 4
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride
Reactant of Route 5
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride
Reactant of Route 6
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride

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